Fmoc-DODA
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Overview
Description
Fmoc-DODA, or 9-fluorenylmethyloxycarbonyl-2,2’-dithiodipropionic acid, is a compound commonly used in peptide synthesis. The fluorenylmethyloxycarbonyl group serves as a protecting group for amines, which is crucial in the stepwise synthesis of peptides. The compound is particularly valued for its stability under acidic conditions and its ease of removal under mildly basic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-DODA typically involves the reaction of 9-fluorenylmethyloxycarbonyl chloride with 2,2’-dithiodipropionic acid. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, with the temperature maintained at room temperature to avoid any side reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification of the product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Fmoc-DODA undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond in this compound can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The fluorenylmethyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-DODA is widely used in solid-phase peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amine groups of amino acids during the synthesis, allowing for the stepwise addition of amino acids to form peptides.
Biology
In biological research, this compound is used to synthesize peptides that are then used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.
Medicine
In medicine, peptides synthesized using this compound are used in the development of peptide-based drugs. These drugs can target specific proteins or pathways in the body, offering a high degree of specificity and reduced side effects.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and diagnostics.
Mechanism of Action
The mechanism of action of Fmoc-DODA primarily involves its role as a protecting group in peptide synthesis. The fluorenylmethyloxycarbonyl group protects the amine groups of amino acids, preventing unwanted side reactions during the synthesis. The protecting group can be removed under mildly basic conditions, revealing the free amine group for further reactions.
Comparison with Similar Compounds
Similar Compounds
Boc-DODA: Boc-DODA, or tert-butyloxycarbonyl-2,2’-dithiodipropionic acid, is another protecting group used in peptide synthesis. Unlike Fmoc-DODA, Boc-DODA is removed under acidic conditions.
Cbz-DODA: Cbz-DODA, or carbobenzoxy-2,2’-dithiodipropionic acid, is another protecting group that is removed through hydrogenolysis.
Uniqueness
This compound is unique in its stability under acidic conditions and its ease of removal under mildly basic conditions. This makes it particularly useful in solid-phase peptide synthesis, where the conditions can be carefully controlled to ensure the selective removal of the protecting group without affecting the rest of the peptide.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[3-[4-(3-aminopropoxy)butoxy]propyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O4/c26-13-7-17-29-15-5-6-16-30-18-8-14-27-25(28)31-19-24-22-11-3-1-9-20(22)21-10-2-4-12-23(21)24/h1-4,9-12,24H,5-8,13-19,26H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOBKKLYOKZHFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCCCOCCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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